2-(3,4-dimethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Another method involves the intramolecular cyclization of imides obtained from acid anhydrides and 2-(3,4-dimethoxyphenyl)ethanamine .

Molecular Structure Analysis

The geometric structure of similar compounds has been analyzed and compared using molecular modeling . The formation of certain interactions could be responsible for the non-negligible out of phenyl plane deviation of certain groups .

Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a key chemical reaction involved in the synthesis of similar compounds . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 3,4-Dimethoxyphenylacetic acid, a related compound, is a solid with a melting point of 96-98 °C (lit.) .

科学的研究の応用

Heparanase Inhibition and Anti-Angiogenic Effects :

- A novel class of compounds including derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids has been identified as inhibitors of the enzyme heparanase. These compounds display potent heparanase inhibitory activity and are over 100 times more selective for heparanase than human beta-glucuronidase. Additionally, they exhibit anti-angiogenic effects, which can be beneficial in cancer treatment and other diseases involving abnormal angiogenesis (Courtney et al., 2004).

Potential in Synthesis of Heterocycles :

- Research on the reaction of amino-substituted heterocycles with carbonyl compounds and nitrous acid has led to the formation of dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines. This indicates the potential use of 2-(3,4-dimethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid derivatives in synthesizing complex heterocyclic structures, which are often of interest in pharmaceutical research (Zinchenko et al., 2009).

Fungicidal and Insecticidal Activities :

- Derivatives of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid, synthesized from 3,4-dimethoxyacetophenone, have shown fungicidal and insecticidal activities. This suggests that these derivatives could be potential candidates for agricultural applications, providing a foundation for developing new pesticides or fungicides (Liu et al., 2004).

Synthesis of Integrin Antagonists :

- The compound has been used in the synthesis of integrin antagonists, which are molecules that can inhibit integrin receptors. These receptors play crucial roles in various biological processes, including cell adhesion, migration, and survival. Therefore, integrin antagonists have potential therapeutic applications in treating diseases such as cancer, thrombosis, and fibrosis (Deng et al., 2003).

Formation of Supramolecular Structures :

- The reaction of triphenyltin(IV) hydroxide with derivatives of 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has yielded complexes that consist of 1D molecular chains built up by intermolecular hydrogen bonds. Such supramolecular structures could have implications in materials science, particularly in the design and development of novel materials with specific properties (Liu et al., 2011).

Safety and Hazards

Safety data sheets suggest that similar compounds should be handled with care. They may be harmful if swallowed and can cause skin and eye irritation . They may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

作用機序

Target of Action

It is closely related to 3,4-dimethoxyphenethylamine (dmpea), which is an analogue of the major human neurotransmitter dopamine . Therefore, it might interact with similar targets as DMPEA, such as dopamine receptors.

Mode of Action

DMPEA acts by replacing the 3- and 4-position hydroxy groups in dopamine with methoxy groups . This could potentially alter the binding affinity or efficacy of the compound at its target sites.

Pharmacokinetics

The related compound dmpea has some activity as a monoamine oxidase inhibitor , which could potentially affect its metabolism and bioavailability.

Result of Action

For instance, DMPEA might affect neuronal signaling by modulating dopamine receptor activity .

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO6/c1-23-13-6-4-10(8-14(13)24-2)18-15(19)11-5-3-9(17(21)22)7-12(11)16(18)20/h3-8H,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRVCMJKKDICIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

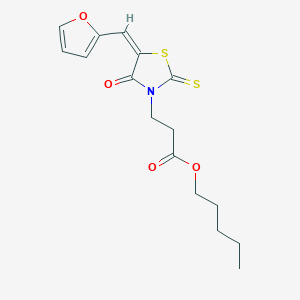

COC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Ethoxycarbonyl-6-methoxyquinolin-4-yl)amino]butanoic acid](/img/structure/B363225.png)

![2,7-diethyl-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B363242.png)

![4-nitro-N-[4-oxo-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B363253.png)

![4-[(4-Methyl-thiazol-2-ylhydrazono)-methyl]-benzoic acid](/img/structure/B363263.png)

![N-(1,1-dioxothiolan-3-yl)-2-(3-nitrophenoxy)-N-[(4-propan-2-ylphenyl)methyl]acetamide](/img/structure/B363266.png)

![5-(3,4-diethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B363270.png)

![2,3,5,6-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B363272.png)

![N-[2-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B363280.png)